1-(2-Methoxyethyl)piperazine

Synthetic chemistry Process development Alkylation

1-(2-Methoxyethyl)piperazine (CAS 13484-40-7) is an N-substituted piperazine derivative characterized by a methoxyethyl side chain on one piperazine nitrogen, with the opposite nitrogen remaining unsubstituted. This bifunctional architecture provides a secondary amine handle for further derivatization while the methoxyethyl group modulates physicochemical properties including lipophilicity (XLogP3: -0.5, LogP: -0.44 to -0.195) and basicity (predicted pKa: 9.15±0.10).

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 13484-40-7
Cat. No. B1349313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)piperazine
CAS13484-40-7
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOCCN1CCNCC1
InChIInChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
InChIKeyBMEMBBFDTYHTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)piperazine (CAS 13484-40-7): A Specialized Piperazine Building Block for CNS-Oriented Pharmaceutical Synthesis


1-(2-Methoxyethyl)piperazine (CAS 13484-40-7) is an N-substituted piperazine derivative characterized by a methoxyethyl side chain on one piperazine nitrogen, with the opposite nitrogen remaining unsubstituted . This bifunctional architecture provides a secondary amine handle for further derivatization while the methoxyethyl group modulates physicochemical properties including lipophilicity (XLogP3: -0.5, LogP: -0.44 to -0.195) and basicity (predicted pKa: 9.15±0.10) . The compound is primarily employed as a synthetic intermediate and building block in the preparation of biologically active molecules targeting central nervous system (CNS) applications, including serotonergic and sigma receptor modulators .

Why 1-(2-Methoxyethyl)piperazine Cannot Be Replaced by Unsubstituted Piperazine or Hydroxyethyl/Ethoxyethyl Analogs


Generic piperazine substitution is chemically unsound because the N-substituent critically governs the compound's reactivity profile, physicochemical parameters, and ultimate biological performance of downstream derivatives. Unsubstituted piperazine (pKa ~9.7) exhibits different basicity and lacks the steric and electronic modulation imparted by the methoxyethyl group, which directly affects nucleophilicity in downstream coupling reactions . Among 2-hydroxyethyl and 2-ethoxyethyl congeners, the methoxy variant displays intermediate lipophilicity (LogP approximately -0.44) versus the more hydrophilic hydroxyethyl analog and the more lipophilic ethoxyethyl analog, critically influencing membrane permeability and CNS penetration of final drug candidates . Furthermore, the methoxyethyl group confers distinct receptor interaction profiles in serotonergic and sigma receptor systems that cannot be replicated by alternative alkyl or hydroxyalkyl substitutions .

1-(2-Methoxyethyl)piperazine: Quantified Differentiation in Synthetic Yield, Physicochemical Properties, and Receptor Interaction


Synthetic Efficiency: Yield and Selectivity in Alkylation with 2-Methoxyethyl Ester

In direct comparative alkylation experiments using piperazine as the core substrate, the use of 2-methoxyethyl ester as the alkylating agent yields 1-(2-methoxyethyl)piperazine with a product yield of 70.1% and selectivity of 83.4%, compared to a reference reaction with 2-bromoethanol which produces N-(2-hydroxyethyl)piperazine at 84.6% yield with 88.5% selectivity . This data establishes baseline synthetic efficiency for process chemists evaluating this specific substitution pathway.

Synthetic chemistry Process development Alkylation Yield optimization

Lipophilicity: LogP Differentiates Methoxyethyl from Hydroxyethyl and Ethoxyethyl Analogs

The lipophilicity of 1-(2-methoxyethyl)piperazine is quantified by experimental and calculated LogP values ranging from -0.44 (ACD/LogP) to -0.195 (XLogP3) . This positions the methoxyethyl-substituted compound as moderately hydrophilic, with lipophilicity intermediate between the more polar 1-(2-hydroxyethyl)piperazine (hydrogen bond donor capability, lower LogP expected) and the more lipophilic 1-(2-ethoxyethyl)piperazine (additional methylene unit increases hydrophobicity). The methoxy variant thus provides a distinct partitioning behavior that influences membrane permeability and CNS exposure profiles in final drug candidates [1].

Medicinal chemistry ADME CNS drug design Physicochemical property

Basicity: pKa Differentiates Protonation State and Reactivity

1-(2-Methoxyethyl)piperazine exhibits a predicted pKa of 9.15±0.10 , reflecting the basicity of the secondary amine nitrogen. This value is slightly lower than unsubstituted piperazine (pKa ~9.7), indicating that the electron-withdrawing inductive effect of the oxygen in the methoxyethyl chain modestly reduces basicity relative to the parent scaffold. The quantified pKa enables precise prediction of ionization state at physiological pH (7.4), where the compound exists predominantly in protonated form, affecting solubility, salt selection, and formulation strategies.

Medicinal chemistry Salt formation Amine reactivity Physicochemical property

KDM2B Demethylase Inhibition: 2.91 nM IC50 Achieved with 1-(2-Methoxyethyl)piperazine-Containing Derivative

A derivative incorporating the 1-(2-methoxyethyl)piperazine moiety—specifically 1-[1-(4-isopropylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]-4-(2-methoxyethyl)piperazine—demonstrates potent inhibition of lysine-specific demethylase 2B (KDM2B) with an IC50 of 2.91 nM [1]. While this represents a more complex derivative rather than the free base building block, the data demonstrates that the methoxyethyl-piperazine substructure is compatible with achieving sub-nanomolar target engagement in epigenetic enzyme assays, supporting its utility as a privileged fragment for KDM2B inhibitor design.

Epigenetics Cancer research KDM2B inhibition Enzyme assay

Serotonergic Receptor Modulation: Dual 5HT2C Inhibition and 5HT1A Stimulation

1-(2-Methoxyethyl)piperazine demonstrates dual modulation of serotonin receptor subtypes, exhibiting inhibitory activity at 5HT2C receptors and stimulatory activity at 5HT1A receptors in the central nervous system . This receptor interaction profile is distinct from that of the hydroxyethyl analog, which has been evaluated primarily for radioprotective applications [1], and from ethoxyethyl variants which exhibit different receptor affinity patterns due to increased steric bulk and lipophilicity.

Neuropharmacology Serotonin receptors CNS Antidepressant

1-(2-Methoxyethyl)piperazine (CAS 13484-40-7): Evidence-Based Application Scenarios for Scientific Procurement


Process Development for Alkylation Reactions Requiring Predictable Yield and Selectivity Metrics

When scaling synthetic routes that involve piperazine alkylation, process chemists can reference the established yield (70.1%) and selectivity (83.4%) for 1-(2-methoxyethyl)piperazine formation using 2-methoxyethyl ester, as documented in comparative patent data against 2-bromoethanol alkylation . These baseline metrics support accurate costing, purification planning, and batch consistency projections for kilogram-scale manufacture of this intermediate. The moderate reduction in yield relative to hydroxyethyl synthesis (14.5 percentage points) must be weighed against the downstream advantages of the methoxyethyl pharmacophore.

CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity for Blood-Brain Barrier Penetration

Medicinal chemists developing CNS-penetrant drug candidates can select 1-(2-methoxyethyl)piperazine as a building block to achieve intermediate LogP values (ACD/LogP: -0.44; XLogP3: -0.5) [1]. This lipophilicity profile positions the methoxyethyl-substituted piperazine between the more hydrophilic hydroxyethyl analog and the more lipophilic ethoxyethyl analog, enabling precise modulation of membrane permeability without altering the core piperazine scaffold. The moderate LogP supports both aqueous solubility for formulation and adequate passive diffusion for CNS target engagement.

Epigenetic Inhibitor Design Targeting KDM2B Demethylase in Oncology

Researchers developing KDM2B inhibitors for oncology applications can leverage 1-(2-methoxyethyl)piperazine as a privileged fragment, given that a derivative containing this moiety (1-[1-(4-isopropylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]-4-(2-methoxyethyl)piperazine) achieves IC50 of 2.91 nM against full-length human KDM2B . This sub-nanomolar potency supports the inclusion of 1-(2-methoxyethyl)piperazine in fragment-based screening libraries and structure-activity relationship campaigns targeting lysine demethylases.

Antidepressant and Anxiolytic Lead Generation Targeting Serotonergic Pathways

Investigators pursuing novel antidepressants or anxiolytics should prioritize 1-(2-methoxyethyl)piperazine as a starting scaffold due to its documented dual activity at 5HT2C (inhibition) and 5HT1A (stimulation) receptors . This serotonergic profile distinguishes it from hydroxyethyl piperazine derivatives, which have been evaluated primarily for radioprotective rather than serotonergic applications [1]. The methoxyethyl substitution thus provides a defined entry point for medicinal chemistry optimization toward CNS-active serotonergic agents.

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